molecular formula C15H22N2O2 B12990115 4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde CAS No. 915922-53-1

4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde

Cat. No.: B12990115
CAS No.: 915922-53-1
M. Wt: 262.35 g/mol
InChI Key: NKJUABQRXOGQKI-UHFFFAOYSA-N
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Description

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C15H23N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethylpiperazine group attached to a benzaldehyde moiety through an ethoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-ethylpiperazine with 4-hydroxybenzaldehyde in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethylpiperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzoic acid.

    Reduction: 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The ethylpiperazine moiety can interact with various receptors and enzymes, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Methylpiperazin-1-yl)ethoxy)benzaldehyde
  • 4-(2-(4-Phenylpiperazin-1-yl)ethoxy)benzaldehyde
  • 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzaldehyde

Uniqueness

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for various molecular targets compared to similar compounds.

Properties

CAS No.

915922-53-1

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C15H22N2O2/c1-2-16-7-9-17(10-8-16)11-12-19-15-5-3-14(13-18)4-6-15/h3-6,13H,2,7-12H2,1H3

InChI Key

NKJUABQRXOGQKI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=C(C=C2)C=O

Origin of Product

United States

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